19-Norpregn-4-en-20-yn-17-ol, acetate, (17alpha)-
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Overview
Description
19-Norpregn-4-en-20-yn-17-ol, acetate, (17alpha)-: is a synthetic steroidal compound. It is known for its applications in various fields, including medicine and scientific research. The compound has a molecular formula of C22H30O2 and a molecular weight of 326.472 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norpregn-4-en-20-yn-17-ol, acetate, (17alpha)- involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Conversion of hydroxyl groups to acetate esters.
Ethynylation: Introduction of an ethynyl group at the 17th position.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce double bonds.
Chromatographic Purification: To isolate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substitution reactions can occur, especially at the ethynyl and acetate groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated steroids.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Studied for its reactivity and transformation under various chemical conditions.
Biology:
- Investigated for its effects on cellular processes and hormone regulation.
Medicine:
- Explored for potential therapeutic applications, including hormone replacement therapy and contraceptives.
Industry:
- Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, primarily hormone receptors. It binds to these receptors, modulating their activity and influencing various biological pathways. The exact mechanism involves:
Receptor Binding: Interaction with hormone receptors.
Signal Transduction: Activation or inhibition of downstream signaling pathways.
Gene Expression: Regulation of gene expression related to hormonal activity.
Comparison with Similar Compounds
Lynestrenol: Another synthetic steroid with similar structural features.
Norethisterone: A related compound used in hormonal therapies.
Ethynodiol Diacetate: Shares the ethynyl and acetate groups.
Uniqueness: 19-Norpregn-4-en-20-yn-17-ol, acetate, (17alpha)- is unique due to its specific structural configuration and the presence of both ethynyl and acetate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C22H30O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,7,17-20H,5-6,8-14H2,2-3H3 |
InChI Key |
NCFRAPQDQZEHED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)C#C |
Origin of Product |
United States |
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